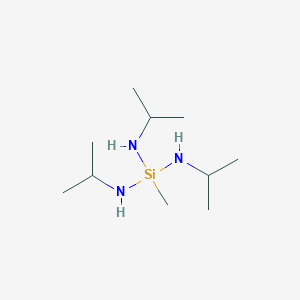![molecular formula C10H13NO2 B14709960 2-[Ethyl(methyl)amino]benzoic acid CAS No. 18624-51-6](/img/structure/B14709960.png)
2-[Ethyl(methyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(methyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethyl group and a methylamino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(methyl)amino]benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with ethyl iodide and methylamine under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-aminobenzoic acid is dissolved in a suitable solvent, such as ethanol.
Step 2: Ethyl iodide is added to the solution, followed by the addition of methylamine.
Step 3: The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-nitrobenzoic acid in the presence of ethylamine and methylamine. This process can be carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(methyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl and methylamino groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-[Ethyl(methyl)amino]aniline.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(methyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[Ethyl(methyl)amino]benzoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoic acid: Similar structure but lacks the ethyl and methylamino groups.
2-Methylaminobenzoic acid: Contains a methylamino group but lacks the ethyl group.
2-Ethylaminobenzoic acid: Contains an ethyl group but lacks the methylamino group.
Uniqueness
2-[Ethyl(methyl)amino]benzoic acid is unique due to the presence of both ethyl and methylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
18624-51-6 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-[ethyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-11(2)9-7-5-4-6-8(9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
YEJBIGSWZVPBLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)



![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)








